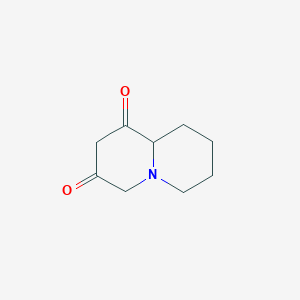

Hexahydro-1H-quinolizine-1,3(2H)-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

4,6,7,8,9,9a-hexahydroquinolizine-1,3-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c11-7-5-9(12)8-3-1-2-4-10(8)6-7/h8H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIPDZGXSYWVDBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2CC(=O)CC(=O)C2C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Historical Context of Dione and Imide Systems As Privileged Scaffolds in Medicinal Chemistry

Classical and Contemporary Approaches to the Quinolizine-Dione Core

The construction of the quinolizine-dione framework relies on a variety of synthetic transformations that have evolved over time. Early methods often involved multi-step sequences, while modern approaches focus on convergence and efficiency, employing strategies like multicomponent reactions and novel catalytic systems.

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product that contains substantial portions of all the starting materials. nih.gov This approach is valued for its atom economy, time and energy savings, and the ability to rapidly generate molecular diversity. nih.gov

Several MCRs have been developed for the synthesis of heterocyclic systems analogous to the quinolizine core. For instance, a one-pot, four-component tandem synthesis has been described for hexahydroquinoline derivatives, which share a similar bicyclic nitrogen-containing scaffold. researchgate.net This reaction proceeds through an enaminone intermediate in an aqueous medium. researchgate.net Although not specifically targeting the 1,3-dione, such strategies highlight the potential of MCRs to assemble complex heterocyclic structures. The synthesis of quinoline (B57606) derivatives through MCRs, such as the Povarov, Gewald, and Ugi reactions, has also been extensively reviewed, showcasing the versatility of this approach in building related heterocyclic frameworks. rsc.org

The following table provides examples of multicomponent reactions used to synthesize heterocyclic cores related to the quinolizine system.

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Catalyst/Conditions | Product Type |

| Dimedone | Ammonium Acetate | Aryl Aldehyde | Malononitrile | Water, 100 °C | Hexahydroquinoline |

| Aniline | Aromatic Aldehyde | 2-Phenyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one | - | L-proline | Pyrazolo[3,4-b]quinoline |

| Isatoic Anhydride | Propargylamine | Aniline | Glyoxal | Yb(OTf)3, o-xylene, reflux | Luotonin A (Quinolone alkaloid) |

This table presents examples of MCRs for analogous heterocyclic systems, illustrating the general principles that could be applied to the synthesis of the quinolizine-dione core.

Cyclization and annulation reactions are fundamental strategies for constructing the bicyclic quinolizine-dione core. These methods involve the formation of one or both rings of the scaffold through intramolecular or intermolecular processes.

Intramolecular cyclization is a powerful tool for forming quinolizidine (B1214090) and indolizidine derivatives. For example, the intramolecular cyclization of alkynyltungsten compounds with N-acyliminium ions has been utilized to synthesize these alkaloid structures. acs.orgfigshare.com Another approach involves the intramolecular imino Diels-Alder reaction, which has been successfully applied to the stereoselective total synthesis of epi-lupinine, a quinolizidine alkaloid.

Annulation strategies, particularly the Robinson annulation and its variants, have been adapted for nitrogen-containing heterocycles. An "aza-Robinson annulation" has been developed for the synthesis of fused bicyclic amides, which are precursors to quinolizidine alkaloids. acs.orgnih.gov This two-step protocol involves a conjugate addition of a cyclic imide to a vinyl ketone, followed by an intramolecular aldol (B89426) condensation to form the bicyclic system. acs.orgnih.gov

| Reaction Type | Key Precursors | Conditions | Product Core |

| Aza-Robinson Annulation | Cyclic imides, Vinyl ketones | 1. NaOEt (conjugate addition) 2. TfOH (aldol condensation) | Fused Bicyclic Amide |

| Intramolecular Imino Diels-Alder | Methyl sorbate (B1223678) derivative | o-dichlorobenzene, reflux | Quinolizidine |

| Intramolecular Cyclization | Alkynyltungsten compounds, N-acyliminium ions | Not specified | Indolizidine/Quinolizidine |

This table summarizes key cyclization and annulation reactions for the synthesis of quinolizidine and related bicyclic systems.

Catalysis plays a crucial role in modern organic synthesis, offering milder reaction conditions, higher efficiency, and improved selectivity. Both metal-free and metal-catalyzed approaches have been explored for the synthesis of quinoline and quinazoline (B50416) derivatives, with principles that can be extended to the quinolizine-dione system.

The use of metal-free catalysts, or organocatalysts, is a growing area in green chemistry, avoiding the toxicity and cost associated with transition metals. mdpi.com For the synthesis of quinazolines, organocatalytic oxidation of 2-aminobenzylamines has been achieved using 4,6-dihydoxysalicylic acid. mdpi.com Domino one-pot protocols for quinoline synthesis often employ metal-free conditions. researchgate.net For instance, L-proline, a simple amino acid, has been investigated as a catalyst in multicomponent reactions to form pyrazolo[3,4-b]quinolines. mdpi.com

Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. nih.gov This includes the use of environmentally benign solvents like water or ethanol (B145695), biodegradable catalysts, and energy-efficient reaction conditions. nih.govrsc.orgresearchgate.net The synthesis of 3,4-dihydroquinolizin-2-one derivatives has been developed using a tandem reaction in aqueous ethanol at room temperature, which represents a novel and green methodology. rsc.org The work-up is often simplified to precipitation and filtration, and the solvent can be recycled. rsc.org Microwave-assisted and ultrasound-assisted syntheses are also key green chemistry techniques that can reduce reaction times and energy consumption. nih.govresearchgate.net

| Approach | Catalyst/Solvent | Key Features |

| Metal-Free Catalysis | 4,6-dihydoxysalicylic acid | Avoids transition metals, clean reaction system. mdpi.com |

| Green Synthesis | Aqueous ethanol | Biodegradable solvent, simple work-up, recyclable solvent. rsc.org |

| Green Synthesis | Water | Environmentally benign, often used in conjunction with microwave or ultrasound. researchgate.net |

This table highlights examples of metal-free and green catalytic approaches applicable to the synthesis of quinolizine-related structures.

Ultrasound irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and milder reaction conditions. researchgate.netsemanticscholar.org The chemical effects of ultrasound arise from acoustic cavitation, which generates localized high temperatures and pressures, enhancing reaction rates. semanticscholar.org

This technique has been successfully applied to various multicomponent reactions for the synthesis of heterocycles in water. researchgate.net For example, the synthesis of N-substituted 1,8-dioxo-decahydroacridines has been achieved via an ultrasound-assisted, one-pot, multicomponent cyclization in an aqueous medium using β-cyclodextrin as a supramolecular catalyst. ccspublishing.org.cn Similarly, the synthesis of quinazolinones from o-aminobenzamides and aldehydes can be accomplished in just 15 minutes under ambient conditions without a metal catalyst using ultrasound assistance. rsc.org These examples demonstrate the significant potential of sonochemistry for the efficient and green synthesis of heterocyclic structures like hexahydro-1H-quinolizine-1,3(2H)-dione. researchgate.netnih.gov

| Product Type | Reactants | Catalyst/Solvent | Time (Ultrasound) |

| Isoxazolines | Aldehydes, Hydroxylamine hydrochloride, Allyl-sulfonamides | TCCA / EtOH-water | 15-20 min |

| Quinazolinones | o-aminobenzamides, Aldehydes | None / Ambient conditions | 15 min |

| 1,8-dioxo-decahydroacridines | Dimedone, Aromatic aldehydes, Aromatic amines | β-cyclodextrin / Water | Not specified |

This table showcases the efficiency of ultrasound-assisted synthesis for various heterocyclic compounds, indicating its applicability for the quinolizine-dione core.

Radical Cyclization Approaches

Radical cyclization reactions offer a powerful method for the formation of cyclic systems, including nitrogen-containing heterocycles. These reactions typically involve the generation of a radical species that subsequently undergoes an intramolecular addition to an unsaturated bond, such as an alkene or alkyne, to form a new ring. For the synthesis of the hexahydro-1H-quinolizine ring system, a 6-exo cyclization is a common pathway. nih.gov

In a hypothetical approach toward this compound, a suitable acyclic precursor, such as an N-alkenyl-substituted piperidine-2,6-dione derivative bearing a radical precursor (e.g., an iodine atom), could be employed. The reaction, initiated by a radical initiator like tri-n-butyltin hydride (Bu₃SnH) or through photoredox catalysis, would generate a radical that cyclizes to form the second six-membered ring of the quinolizine core. nih.gov The choice of initiator and reaction conditions is crucial for controlling the stereochemical outcome of the newly formed stereocenters. Research into the synthesis of related natural product enantiomers, such as (+)-nocardione A, has utilized radical cyclization as a key step to construct complex ring systems. rsc.org

Table 1: Key Aspects of Radical Cyclization for Heterocycle Synthesis

| Feature | Description | Relevance to Quinolizine-dione Synthesis |

| Reaction Type | Intramolecular addition of a radical to an unsaturated bond. | Formation of the second six-membered ring. |

| Common Pathways | 5-exo and 6-exo cyclizations are generally favored. | A 6-exo cyclization pathway would be necessary to form the quinolizine skeleton. nih.gov |

| Precursors | Acyclic molecules with a radical precursor (e.g., halide) and an unsaturated moiety (e.g., alkene). | An N-alkenyl piperidine-2,6-dione derivative. |

| Initiators | Tin-based reagents (Bu₃SnH), silanes, or visible-light photoredox catalysts. nih.gov | Initiation of the radical cascade. |

Diels-Alder Reactions for Ring System Construction

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a cornerstone of six-membered ring synthesis due to its high degree of regio- and stereocontrol. wikipedia.orgmasterorganicchemistry.com The hetero-Diels-Alder variant, where one or more carbon atoms in the diene or dienophile are replaced by a heteroatom, is particularly useful for constructing heterocyclic scaffolds like the quinolizine ring system. wikipedia.orgsigmaaldrich.com

To construct the quinolizine framework, an aza-Diels-Alder reaction can be envisioned. In this approach, an imine or a related nitrogen-containing dienophile reacts with a suitable diene. For instance, a cyclic enamine or imine derived from a piperidine (B6355638) precursor could serve as the dienophile, reacting with a conjugated diene to form the fused ring system. wikipedia.org Alternatively, a diene incorporating a nitrogen atom could react with an alkene dienophile. The presence of electron-withdrawing groups on the dienophile and electron-donating groups on the diene generally accelerates the reaction. masterorganicchemistry.com This methodology has been successfully applied to the synthesis of various substituted quinolines and other N-polyheterocycles. sigmaaldrich.com

Table 2: Diels-Alder Strategies for Heterocyclic Synthesis

| Reaction Variant | Diene Component | Dienophile Component | Resulting System |

| Normal Demand | Electron-rich diene | Electron-poor alkene/alkyne | Substituted cyclohexene (B86901) derivative. wikipedia.org |

| Inverse-Demand | Electron-poor diene | Electron-rich alkene/alkyne | Substituted cyclohexene derivative. wikipedia.org |

| Aza-Diels-Alder | Conjugated diene | Imine or equivalent | Nitrogen-containing heterocycle. wikipedia.org |

| Aza-Diels-Alder | Aza-diene | Alkene or alkyne | Nitrogen-containing heterocycle. |

Functionalization and Derivatization of this compound Derivatives

Once the core quinolizine-dione scaffold is synthesized, its chemical utility can be expanded through functionalization and derivatization. These modifications are key to exploring the structure-activity relationships of this class of compounds.

Strategies for Side Chain Modification and Substitution Pattern Elaboration

The elaboration of the this compound core involves the introduction and modification of side chains and the control of substitution patterns. Methodologies developed for the synthesis of polyfunctional quinolizidine alkaloids can be adapted for this purpose. rsc.org Techniques such as selective dihydroxylation and ring-closing metathesis (RCM) are powerful tools for introducing hydroxyl groups and other functionalities onto the bicyclic framework. nih.govresearchgate.net

Alkylation, acylation, and condensation reactions at positions adjacent to the carbonyl groups (e.g., C-2 and C-4) can be used to introduce a variety of side chains. The stereochemical outcome of these reactions can often be controlled by using chiral auxiliaries or catalysts. The development of divergent synthetic routes from a common intermediate allows for the creation of a library of derivatives with varied substitution patterns, which is crucial for medicinal chemistry applications. rsc.orgnih.gov

Novel Linkages and Molecular Hybridization with Other Heterocycles

Molecular hybridization, the strategy of covalently linking two or more distinct pharmacophoric moieties, is a widely used approach in drug discovery to create new molecules with potentially enhanced or synergistic biological activities. mdpi.com The this compound scaffold can be incorporated into hybrid molecules by forming novel linkages with other heterocyclic systems. nih.gov

For example, the nitrogen atom of the quinolizine ring can be functionalized to create a linker for attachment to other heterocycles such as pyrimidines, pyrazoles, or sulfonamides. nih.gov This approach has been explored extensively with related quinoline and quinazolinone cores to develop novel therapeutic agents. nih.govnih.gov The synthesis of such hybrid compounds often involves coupling reactions to form amide, ester, or carbon-nitrogen bonds, connecting the quinolizine-dione unit to another bioactive molecule. researchgate.net

Mechanistic Investigations of Quinolizine-Dione Formation Reactions

Understanding the reaction mechanisms underlying the formation of the quinolizine-dione ring system is essential for optimizing existing synthetic routes and designing new ones. While specific studies on this compound formation are not widely documented, mechanistic principles can be inferred from related heterocyclic syntheses.

For instance, the formation of quinoline-diones from o-cyanoarylacrylamides has been proposed to proceed through an oxidative radical addition/annulation mechanism. researchgate.net Cyclization reactions like the Camps cyclization, which involves an intramolecular aldol-type condensation, provide another plausible mechanistic pathway for forming one of the rings in a fused system. nih.gov In this scenario, an appropriately substituted N-acyl piperidine precursor could undergo base-catalyzed intramolecular cyclization to yield the quinolizine-dione core.

Another relevant mechanism is the intramolecular hetero-Diels-Alder reaction, as seen in the Conrad-Limpach method for quinolin-4-one synthesis. nih.gov A similar pathway could be envisioned for the quinolizine system, where an intermediate undergoes a [4+2] cycloaddition to form the bicyclic structure. Detailed mechanistic studies, often involving computational chemistry and the isolation of reaction intermediates, are crucial for elucidating the precise pathways and transition states involved in these complex transformations.

Structural Elucidation and Conformational Analysis of Hexahydro 1h Quinolizine 1,3 2h Dione Derivatives

Advanced Spectroscopic Characterization Techniques for Structural Confirmation

Spectroscopic methods are indispensable for confirming the covalent framework of newly synthesized Hexahydro-1H-quinolizine-1,3(2H)-dione derivatives. Techniques such as NMR, IR, and mass spectrometry provide complementary information, allowing for a comprehensive characterization of the molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. For this compound derivatives, both ¹H and ¹³C NMR provide critical data for structural assignment.

The ¹H NMR spectrum of the parent compound is expected to be complex due to the presence of multiple chiral centers and diastereotopic protons within the saturated bicyclic system. Signals for protons on carbons adjacent (alpha) to the carbonyl groups (C-2 and C-4) would typically appear in the downfield region of the aliphatic spectrum (approximately δ 2.0-3.0 ppm) due to the deshielding effect of the carbonyls. Protons adjacent to the bridgehead nitrogen would also exhibit a downfield shift.

The ¹³C NMR spectrum provides key information regarding the carbon skeleton. The most downfield signals are attributed to the carbonyl carbons (C-1 and C-3), typically appearing in the range of δ 190-210 ppm. The bridgehead carbon (C-9a) and carbons adjacent to the nitrogen atom also have characteristic chemical shifts that aid in the complete assignment of the carbon framework.

To resolve ambiguities from overlapping signals in 1D spectra, a suite of 2D NMR experiments is essential. These include:

COSY (Correlation Spectroscopy): To establish proton-proton (¹H-¹H) coupling networks and identify adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly with their attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons like the carbonyls and connecting different spin systems across the molecule.

Table 1: Expected NMR Spectroscopic Data for the this compound Core Note: These are typical, generalized ranges and will vary based on substitution and solvent.

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Key Correlations |

|---|---|---|---|

| ¹H | H-2, H-4 | 2.0 - 3.0 | Protons alpha to C=O groups |

| ¹H | H-6, H-9 | 2.5 - 3.5 | Protons alpha to Nitrogen |

| ¹H | Other Aliphatic (H-7, H-8) | 1.5 - 2.5 | Saturated ring protons |

| ¹³C | C-1, C-3 | 190 - 210 | Carbonyl carbons |

| ¹³C | C-9a | 55 - 70 | Bridgehead carbon adjacent to N |

| ¹³C | Aliphatic Carbons | 20 - 60 | Remaining sp³ carbons |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. In this compound derivatives, the most prominent and diagnostic signals are the carbonyl (C=O) stretching vibrations. Due to the presence of two ketone groups within a six-membered ring, strong absorption bands are expected in the region of 1700-1740 cm⁻¹. The exact frequency can provide clues about ring strain and potential coupling between the two carbonyl groups. Other significant absorptions include C-N stretching from the quinolizidine (B1214090) core and C-H stretching from the aliphatic portions of the molecule.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O (Ketone) | Stretch | 1700 - 1740 | Strong |

| C-N | Stretch | 1100 - 1300 | Medium |

| C-H (sp³) | Stretch | 2850 - 3000 | Medium-Strong |

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. The molecular ion peak (M⁺) in the mass spectrum confirms the molecular weight of the derivative. The fragmentation patterns are particularly informative for cyclic amines, often involving a characteristic alpha-cleavage, which is the breaking of a C-C bond adjacent to the nitrogen atom. This process results in the formation of a stable, nitrogen-containing cation.

High-Resolution Mass Spectrometry (HRMS) is critical for unambiguously confirming the molecular formula. By measuring the mass-to-charge ratio to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions, thereby providing definitive proof of the chemical formula. For the parent compound C₉H₁₃NO₂, HRMS would be used to verify this exact composition.

X-ray Diffraction Studies for Solid-State Structure Determination

While spectroscopic methods define the connectivity of a molecule, single-crystal X-ray diffraction provides the definitive, unambiguous determination of its three-dimensional structure in the solid state. If a suitable single crystal of a this compound derivative can be grown, this technique yields precise data on bond lengths, bond angles, and torsional angles.

This information is invaluable for:

Absolute structural confirmation: Verifying the results from spectroscopic analysis.

Stereochemical assignment: Determining the relative configuration of all stereocenters.

Conformational analysis: Revealing the preferred conformation of the bicyclic rings (e.g., chair-chair, chair-boat) in the crystal lattice.

Intermolecular interactions: Identifying hydrogen bonds, van der Waals forces, and other interactions that dictate the crystal packing arrangement.

Conformational Preferences and Stereochemical Investigations

The quinolizidine skeleton, a bicyclo[4.4.0]decane system, can exist in various conformations. The parent quinolizidine system prefers a trans-fused double-chair conformation. However, the introduction of sp²-hybridized carbonyl carbons at the C-1 and C-3 positions introduces planar constraints that significantly influence the conformational landscape of the rings.

The conformational preferences of this compound derivatives are investigated through a combination of experimental NMR data and computational modeling. The analysis focuses on determining the most stable arrangement of the two fused six-membered rings. Possible conformations could include a flattened double-chair, or potentially a chair-boat or twist-boat arrangement to alleviate steric strain.

Advanced NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), are used to probe the spatial proximity of protons. NOESY correlations between specific protons provide experimental evidence for their relative orientation (axial vs. equatorial) and help to build a 3D model of the molecule's conformation in solution. This experimental data is often complemented by computational chemistry methods (ab initio or DFT calculations) to map the potential energy surface and identify the lowest-energy conformers, providing a deeper understanding of the molecule's stereochemical and dynamic properties. researchgate.netlibretexts.orguci.edu

Computational and Theoretical Studies on Hexahydro 1h Quinolizine 1,3 2h Dione

Quantum Chemical Calculations and Electronic Structure Analysis (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the molecular and electronic properties of chemical compounds. nih.gov DFT methods are used to investigate molecular geometries, electronic distributions, and reactivity indices, providing insights into the stability and chemical behavior of molecules like Hexahydro-1H-quinolizine-1,3(2H)-dione. nih.govresearchgate.net

Table 1: Representative DFT-Calculated Electronic Properties Note: The following values are illustrative for a generic heterocyclic dione (B5365651) structure and would require specific calculation for this compound.

| Parameter | Description | Typical Value Range | Implication |

|---|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | -5 to -7 eV | Higher values indicate a better electron donor. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | -1 to -3 eV | Lower values indicate a better electron acceptor. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO. | 3 to 5 eV | A smaller gap indicates higher chemical reactivity and lower kinetic stability. |

| Dipole Moment (µ) | A measure of the overall polarity of the molecule. | 2 to 5 Debye | Higher values indicate greater polarity, influencing solubility and intermolecular interactions. |

| Global Hardness (η) | Resistance to change in electron distribution. | 1.5 to 2.5 eV | A larger value suggests higher stability and lower reactivity. |

| Electrophilicity Index (ω) | A measure of the energy lowering of a molecule when it accepts electrons. | 1 to 3 eV | Higher values indicate a stronger electrophile. |

Theoretical vibrational frequencies calculated via DFT can also be correlated with experimental infrared (IR) spectroscopy data to confirm the molecular structure. nih.gov

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are fundamental computational techniques used to predict how a small molecule (ligand), such as a derivative of this compound, might interact with a biological target, typically a protein or enzyme. nih.gov This process is central to computer-aided drug design (CADD), helping to identify potential drug candidates and understand their mechanism of action at a molecular level. researchgate.net

The simulation process involves placing the 3D structure of the ligand into the binding site of a receptor and calculating the binding affinity, often expressed as a docking score or binding energy. nih.govmdpi.com A lower binding energy generally indicates a more stable and favorable interaction. mdpi.com These simulations visualize the binding mode, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and ionic bonds between the ligand and specific amino acid residues in the target's active site. nih.govmdpi.com

Molecular dynamics (MD) simulations can further refine these findings by modeling the movement of the ligand-protein complex over time, providing insights into its stability and conformational changes. nih.govbiorxiv.org The root mean square deviation (RMSD) is a key metric from MD simulations, with stable, low fluctuations indicating a persistent and stable binding of the ligand in the active site. nih.gov

Table 2: Example of a Hypothetical Molecular Docking Result Note: This table illustrates potential docking results for a this compound derivative against a hypothetical kinase target.

| Parameter | Value/Description | Significance |

|---|---|---|

| Target Protein | Protein Kinase XYZ (PDB ID: 0XXX) | A hypothetical enzyme implicated in a disease pathway. |

| Binding Energy | -9.8 kcal/mol | A strong negative value suggests high binding affinity. |

| Key Interacting Residues | Glu88, Asp104, Val12, Phe32 | Specific amino acids in the active site forming bonds with the ligand. |

| Types of Interactions | Hydrogen bond with Glu88; Hydrophobic interactions with Val12 and Phe32 | These specific non-covalent bonds stabilize the ligand-protein complex. |

| RMSD (from MD) | ~1.5 Å | A low and stable RMSD value over the simulation time suggests the complex is stable. |

In Silico Prediction of Pharmacokinetic and Pharmacodynamic Profiles

In silico tools are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of potential drug candidates. nih.gov Evaluating these pharmacokinetic profiles at an early stage is crucial for reducing the likelihood of late-stage failures in drug development. nih.gov

Various computational models and webservers, such as SwissADME and pkCSM, can predict a wide range of properties based on a molecule's structure. biorxiv.orgnih.gov These predictions help assess a compound's drug-likeness. For instance, models can estimate human intestinal absorption, penetration of the blood-brain barrier (BBB), and whether the compound is a substrate or inhibitor of important transporters like P-glycoprotein. nih.govresearchgate.net Good intestinal absorption and BBB permeability (for central nervous system targets) are often desirable properties. mdpi.com

Table 3: Predicted In Silico Pharmacokinetic Properties for this compound Note: These are representative predictions based on typical outputs from ADMET prediction software.

| Property | Predicted Value/Outcome | Interpretation |

|---|---|---|

| Human Intestinal Absorption | High (>90%) | The compound is likely to be well-absorbed from the gastrointestinal tract. mdpi.com |

| Blood-Brain Barrier (BBB) Permeability | Yes | The compound is predicted to be able to cross the BBB and act on targets in the CNS. mdpi.com |

| P-glycoprotein Substrate | No | The compound is not likely to be actively pumped out of cells by this efflux transporter. nih.gov |

| CYP2D6 Inhibitor | No | Low probability of inhibiting this key metabolic enzyme, reducing the risk of drug-drug interactions. |

| Skin Permeability (Log Kp) | -3.5 cm/s | Low predicted skin permeability. nih.gov |

| Drug-Likeness (Lipinski's Rule) | 0 Violations | The compound adheres to Lipinski's rule of five, suggesting favorable properties for an oral drug. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. jocpr.com QSAR models are powerful tools in drug discovery for predicting the activity of new, unsynthesized molecules, thereby prioritizing synthetic efforts. neliti.com

The development of a QSAR model involves several steps. First, a dataset of compounds with known biological activities (e.g., inhibitory concentration, IC₅₀) is compiled. nih.gov For each compound, a set of numerical parameters known as molecular descriptors is calculated. These descriptors can be physicochemical (e.g., LogP for lipophilicity), electronic (e.g., dipole moment), or topological (e.g., molecular connectivity indices). nih.govresearchgate.net Finally, a statistical method, such as Multiple Linear Regression (MLR) or an Artificial Neural Network (ANN), is used to build a mathematical equation that relates the descriptors to the observed biological activity. nih.govresearchgate.net

For a series of this compound derivatives, a QSAR model could identify which structural features are most important for a specific biological effect, guiding the design of more potent analogs. researchgate.net

Table 4: Example of a Hypothetical QSAR Model Equation Note: This table illustrates a potential QSAR model for a series of compounds based on the quinolizine scaffold.

In Vitro Biological Activities and Molecular Mechanistic Investigations of Hexahydro 1h Quinolizine 1,3 2h Dione Derivatives

Antioxidant Activity Profiles and Associated Mechanistic Pathways (e.g., DPPH method)

Derivatives of quinoline (B57606) and related heterocyclic systems have been evaluated for their antioxidant properties, primarily through their ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used method to assess this activity. sapub.orgui.ac.id In this assay, an antioxidant compound donates a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which can be measured spectrophotometrically. sapub.org

The antioxidant mechanism of these compounds is often attributed to their hydrogen atom transfer (HAT) or single electron transfer (SET) capabilities. mdpi.com For instance, studies on various quinoline derivatives have shown that their free radical scavenging efficiency can be more effective than reference antioxidants like Trolox. mdpi.com The presence and position of certain functional groups, such as hydroxyl (-OH) groups, can significantly influence the antioxidant potential. mdpi.com For example, furo[2,3-f]quinoline derivatives have demonstrated good antioxidant activity due to the presence of an NH group in their structure. iau.ir Similarly, certain quinazolinone derivatives showed significant DPPH scavenging activity, with one compound exhibiting 61.5% inhibition at a concentration of 1 mg/mL, a result attributed to the presence of multiple electron-donating groups. sapub.org

| Compound Class | Method | Key Findings | Reference(s) |

| Quinazolinone Derivatives | DPPH Assay | Compound with three electron-donating groups showed 61.5% inhibition at 1 mg/mL. | sapub.org |

| Furo[2,3-f]quinolines | DPPH Assay | Demonstrated notable antioxidant activity attributed to the NH group. | iau.ir |

| 2-(4-methylphenyl)quinoline-4-carboxylic acid | DPPH Assay | Showed 40.43% inhibition at 5 mg/L. | ui.ac.id |

| Schiff base quinolone (BSAT-2) | H₂O₂ Scavenging | Exhibited 66.54% inhibition at 125 µg/mL. | researchgate.net |

Antimicrobial Activities (e.g., Antibacterial, Antifungal, Antitubercular)

The quinoline scaffold is a cornerstone in the development of antimicrobial agents. nih.gov Its derivatives have been extensively studied for their efficacy against a broad spectrum of pathogens, including bacteria, fungi, and mycobacteria. researchgate.netnih.govnih.gov

In terms of antibacterial activity, novel quinoline analogue azetidin and thiazolidin derivatives have been synthesized and evaluated against Gram-positive bacteria like Staphylococcus aureus and Staphylococcus pyogenes, and Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli. scispace.comresearchgate.net Many of these compounds exhibited potent activity with low minimum inhibitory concentration (MIC) values. nih.govscispace.com

Antifungal properties have also been prominent. Quinoline-based hydroxyimidazolium hybrids showed remarkable activity against Cryptococcus neoformans with MIC values as low as 15.6 µg/mL. nih.gov Other derivatives have demonstrated efficacy against opportunistic fungi like Candida albicans and Aspergillus species. nih.govscispace.combiomedpharmajournal.orgresearchgate.net For example, certain 2,3,6-trisubstituted quinazolin-4-one derivatives showed excellent activity against C. albicans and A. niger. biomedpharmajournal.org

Furthermore, the quinoline core is central to antitubercular drug discovery. A notable example is bedaquiline, a diarylquinoline derivative approved for treating multi-drug resistant tuberculosis by inhibiting mycobacterial ATP synthase. nih.gov This highlights the potential of the quinoline framework in combating challenging mycobacterial infections.

| Compound/Derivative Class | Organism | Activity (MIC) | Reference(s) |

| Quinoline-hydroxyimidazolium hybrid (7b) | Staphylococcus aureus | 2 µg/mL | nih.gov |

| Quinoline-hydroxyimidazolium hybrid (7b) | Mycobacterium tuberculosis H37Rv | 10 µg/mL | nih.gov |

| Quinoline-hydroxyimidazolium hybrids (7c, 7d) | Cryptococcus neoformans | 15.6 µg/mL | nih.gov |

| Azetidin/Thiazolidin quinoline analogues | C. albicans, A. niger | 250-500 µg/mL | scispace.com |

| Substituted Quinoline Derivative (Compound 6) | Bacillus cereus, Staphylococcus sp. | 3.12 µg/mL | nih.gov |

| 2,3,6-trisubstituted Quinazolin-4-one (A-2) | E. coli | Excellent activity at 50 µg/mL | biomedpharmajournal.org |

| 2,3,6-trisubstituted Quinazolin-4-one (A-3) | A. niger | Excellent activity at 50 µg/mL | biomedpharmajournal.org |

Antiproliferative and Anticancer Activity in Cell Lines (In Vitro)

Quinolines, quinazolines, and related heterocycles are pivotal scaffolds in anticancer drug development, with derivatives demonstrating potent antiproliferative activity against a wide range of human cancer cell lines. ekb.eg Studies have shown these compounds to be effective against colon cancer (HCT116, HT29), breast cancer (MCF-7, MDA-MB231), liver cancer (HepG2), and lung cancer cell lines. nih.govnih.govfrontiersin.orgmdpi.combue.edu.egnih.gov

For example, a series of novel quinazoline (B50416) derivatives demonstrated low micromolar cytotoxicity, with one compound exhibiting a nanomolar level inhibitory activity against the MGC-803 gastric cancer cell line (IC₅₀ value of 0.85 μM). mdpi.com Another study on quinoline derivatives of combretastatin (B1194345) A-4 found a compound (12c) with highly potent activity against MCF-7, HL-60, HCT-116, and HeLa cell lines, with IC₅₀ values ranging from 0.010 to 0.042 µM. nih.gov Similarly, certain 3,4-dihydroquinazolinone derivatives displayed significant cytotoxicity against HepG-2 and MCF-7 cell lines, with IC₅₀ values in the low micromolar range. bue.edu.eg

| Compound/Derivative Class | Cell Line | Activity (IC₅₀) | Reference(s) |

| Quinoline Schiff's base (4e) | HT29 (Colon), MDA-MB231 (Breast) | 4.7 µM, 4.6 µM | nih.gov |

| Quinoline-combretastatin A-4 analogue (12c) | MCF-7 (Breast) | 0.010 µM | nih.gov |

| Quinoline-combretastatin A-4 analogue (12c) | HL-60 (Leukemia) | 0.021 µM | nih.gov |

| Novel Quinazoline derivative (18) | MGC-803 (Gastric) | 0.85 µM | mdpi.com |

| Dihydroquinazolinone derivative (7) | HepG-2 (Liver) | 2.46 µM | bue.edu.eg |

| Dihydroquinazolinone derivative (19) | MCF-7 (Breast) | 3.87 µM | bue.edu.eg |

| Quinazolinone hydrazide triazole (CM9) | EBC-1 (Lung) | 8.6 µM | frontiersin.org |

The anticancer effects of quinoline and quinazoline derivatives are often mediated through the induction of apoptosis (programmed cell death) and interference with the cell cycle. nih.govmdpi.com The cytotoxicity and effects on cell viability are commonly determined using assays such as the MTS or MTT assay. e-crt.org

Several studies have demonstrated that these compounds can induce apoptosis in a dose-dependent manner. This is often quantified using flow cytometry with Annexin V-FITC/PI double staining, which distinguishes between early and late apoptotic cells. mdpi.combue.edu.eg For instance, one novel quinazoline derivative induced significant apoptosis in MGC-803 cells, with the apoptotic percentage reaching over 70% at a concentration of 1.5 μM. mdpi.com The induction of apoptosis is frequently linked to the modulation of key regulatory proteins. Research has shown that these derivatives can decrease the expression of anti-apoptotic proteins like Bcl-2 and Mcl-1, while up-regulating pro-apoptotic proteins such as Bax and cleaved PARP, a marker of apoptosis. mdpi.com

In addition to inducing apoptosis, these compounds often cause cell cycle arrest, typically at the G2/M phase. nih.govmdpi.combue.edu.eg This disruption prevents cancer cells from proceeding through mitosis, thereby inhibiting proliferation.

A primary mechanism behind the anticancer activity of many quinoline and quinazoline derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer. mdpi.com

Tyrosine Kinases: Many derivatives, particularly those with a 4-anilinoquinazoline (B1210976) structure, are potent inhibitors of receptor tyrosine kinases such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2). mdpi.comamazonaws.comnih.gov Inhibition of these kinases blocks signal transduction pathways that regulate cell proliferation and angiogenesis. For example, a 4-(3-bromoanilino)-6,7-diethoxyquinazoline compound was found to be a highly potent inhibitor of EGFR tyrosine kinase with an IC₅₀ of 0.006 nM. amazonaws.com Some derivatives have been developed as dual inhibitors of both EGFR and VEGFR-2, which can produce a synergistic anticancer effect. mdpi.comamazonaws.com

Pim-1 Kinase: The PIM kinases, a family of serine/threonine kinases, are another important target. Overexpression of PIM-1 kinase is implicated in various cancers, where it promotes cell cycle progression and resistance to apoptosis. nih.govnih.gov Quinoline-based compounds have been identified as effective PIM-1 inhibitors. tandfonline.comresearchgate.net For example, a series of pyridine-quinoline hybrids were developed as PIM-1 kinase inhibitors, with some compounds behaving as competitive inhibitors in kinetic studies. tandfonline.com Another study identified a quinoline derivative with a potent PIM-1 inhibitory effect, showing an IC₅₀ value of 20.4 nM. researchgate.net

| Compound Class | Target Enzyme | Activity (IC₅₀) | Reference(s) |

| 4-(3-bromoanilino)-6,7-diethoxyquinazoline | EGFR | 0.006 nM | amazonaws.com |

| 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline | EGFR | 0.025 nM | amazonaws.com |

| Naphthyl-substituted aryloxyquinazoline | VEGFR-2 | 30 nM | mdpi.com |

| Dihydroquinazolinone derivative (7) | EGFR | 146.9 nM | bue.edu.eg |

| Pyridine-quinoline hybrid (12) | PIM-1 | 14.3 nM | researchgate.net |

| Substituted quinoline (9) | PIM-1 | 20.4 nM | researchgate.net |

Antiviral Efficacy and Mechanistic Insights (In Vitro)

Quinolone and quinolinone scaffolds have been the basis for the development of potent antiviral agents, particularly against challenging viruses such as Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV). nih.govnih.govacs.org

The antiviral activity of these derivatives is typically achieved by targeting essential viral enzymes, thereby disrupting the viral replication cycle.

HIV Reverse Transcriptase (RT): HIV-1 RT is a multifunctional enzyme critical for converting the viral RNA genome into DNA. While most RT inhibitors target its polymerase function, the ribonuclease H (RNase H) domain of RT represents another promising, less exploited target. nih.govacs.orgmdpi.com Quinolone-based derivatives have been specifically designed as selective RNase H inhibitors. In one study, a series of quinolinonyl non-diketo acid derivatives were synthesized and tested, with the most active compounds showing IC₅₀ values of approximately 1.5 µM against HIV-1 RT-associated RNase H activity. nih.govacs.org

Hepatitis C Virus (HCV) NS5B Polymerase: The HCV NS5B protein is an RNA-dependent RNA polymerase that is essential for the replication of the viral genome, making it a key target for direct-acting antivirals. researchgate.netnih.gov Quinolone derivatives have been identified as non-nucleoside inhibitors (NNIs) of NS5B polymerase. nih.govresearchgate.net These NNIs typically bind to allosteric sites on the enzyme, rather than the active site, inducing a conformational change that inhibits its function. nih.govlbl.gov For example, a class of thiophene-based non-nucleoside inhibitors demonstrated potent inhibition of NS5B polymerase with IC₅₀ values in the range of 270 nM to 310 nM. lbl.gov

| Compound Class | Target Enzyme | Activity (IC₅₀) | Reference(s) |

| Quinolinonyl non-diketo acid (4o, 5o) | HIV-1 RNase H | ~1.5 µM | nih.govacs.org |

| Quinolinonyl diketo butanoic derivative | HIV-1 RNase H | 5.1 µM | nih.gov |

| Thiophene-based NNI (Compound A) | HCV NS5B Polymerase | 0.29 µM (290 nM) | lbl.gov |

| Thiophene-based NNI (Compound B) | HCV NS5B Polymerase | 0.27 µM (270 nM) | lbl.gov |

| Thiophene-based NNI (Compound C) | HCV NS5B Polymerase | 0.31 µM (310 nM) | lbl.gov |

Modulation of Inflammatory and Immune Pathways (In Vitro Studies)

Derivatives of the quinolizidine (B1214090) scaffold have been investigated for their potential to modulate inflammatory and immune pathways in various in vitro models. These studies have primarily focused on their ability to inhibit key enzymes involved in the inflammatory cascade and to modulate the production of inflammatory mediators.

Inhibition of Cyclooxygenase (COX) and Monoamine Oxidase B (MAO-B)

Quinolizidine alkaloids have demonstrated inhibitory activity against cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of prostaglandins, key mediators of inflammation. A review of various alkaloids has highlighted their potential as COX-2 inhibitors, suggesting a possible application in anticancer drug discovery due to the role of COX-2 in tumor growth. nih.goveurekaselect.com Specifically, certain quinolizidine alkaloids isolated from Sophora subprostrata have been identified as possessing COX inhibitory properties. nih.gov While direct in vitro IC50 values for Hexahydro-1H-quinolizine-1,3(2H)-dione derivatives are not extensively documented in the available literature, the activity of the broader quinolizidine class suggests a promising area for further investigation.

Similarly, the inhibition of monoamine oxidase B (MAO-B) is a significant target for neurodegenerative diseases. criver.com While direct studies on this compound derivatives are limited, research into other nitrogen-containing heterocyclic compounds has shown potent MAO-B inhibitory activity. For instance, various phytochemicals, including certain alkaloids, have been identified as MAO-B inhibitors. nih.govnih.gov This suggests that the quinolizidine scaffold may also have the potential to interact with this enzyme.

Modulation of Inflammasome Components (e.g., Caspase-1, Interleukins)

The anti-inflammatory properties of quinolizidine alkaloids extend to the modulation of inflammasome components. Research on alkaloids from Sophora alopecuroides has shown that these compounds can inhibit the production of nitric oxide in lipopolysaccharide-induced RAW 264.7 macrophages. researchgate.net Furthermore, select compounds from this class were found to suppress the protein levels of inducible nitric oxide synthase (iNOS) and COX-2, indicating a clear anti-inflammatory potential. researchgate.net

Some of the tested quinolizidine alkaloids demonstrated significant inhibitory activity on nitric oxide production, with IC50 values in the micromolar range, as detailed in the table below.

| Compound | Source Organism | Cell Line | Inhibitory Activity | IC50 (µM) |

| Alkaloid 29 | Sophora alopecuroides | RAW 264.7 | Nitric Oxide Production | 29.19 |

| Alkaloid 38 | Sophora alopecuroides | RAW 264.7 | Nitric Oxide Production | 25.86 |

| Alkaloid 42 | Sophora alopecuroides | RAW 264.7 | Nitric Oxide Production | 33.30 |

While direct evidence for the modulation of caspase-1 and specific interleukins by this compound derivatives is not yet prevalent, the broader class of alkaloids has been shown to modulate various interleukins, including IL-1β, IL-6, and IL-18. nih.govnih.gov This modulation of cytokines is a key aspect of the anti-inflammatory effects of many natural products. altmedrev.com The alkaloid colchicine, for example, has been shown to suppress caspase-1, which is a critical component of the inflammasome that cleaves pro-interleukins into their active forms. nih.gov

Investigations into Other Enzyme Inhibitory Activities

The therapeutic potential of this compound derivatives is being explored through their inhibitory effects on a variety of other enzymes.

Protoporphyrinogen Oxidase Inhibition

Protoporphyrinogen oxidase (PPO) is a key enzyme in the biosynthesis of protoporphyrin IX, a precursor to both heme and chlorophyll. awsjournal.orgscielo.brchimia.ch As such, it has become a significant target for the development of herbicides. nih.gov While direct studies on the PPO inhibitory activity of this compound derivatives are not widely available, research on structurally related N-phenyl heterocyclic compounds has provided insights into the potential of this class of molecules.

Xanthine (B1682287) Oxidase Inhibition

Xanthine oxidase (XO) is a crucial enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. nih.gov Elevated levels of uric acid can lead to conditions such as gout. nih.gov Consequently, the inhibition of XO is a key therapeutic strategy for managing hyperuricemia. mdpi.com While a variety of natural products, including flavonoids and other phenolic compounds, have been investigated for their XO inhibitory activity, there is limited specific data on the effects of this compound derivatives on this enzyme. researchgate.netlpubatangas.edu.ph

HIV RNase H and Integrase Inhibition

A significant area of investigation for quinolizine-related structures is their potential as inhibitors of human immunodeficiency virus (HIV) enzymes, specifically reverse transcriptase (RT)-associated ribonuclease H (RNase H) and integrase (IN). nih.gov These enzymes are essential for the replication of the virus. nih.govresearchgate.net

Structurally related 4-oxo-4H-quinolizine-3-carboxylic acid derivatives have been synthesized and screened for their inhibitory activity against HIV integrase. nih.gov While these initial derivatives showed modest activity, the research provided a basis for the design of more potent inhibitors. nih.gov The study highlighted the importance of a two-metal chelating scaffold for effective inhibition. nih.gov

In the context of RNase H, quinolinonyl non-diketo acid derivatives have been developed as selective inhibitors. nih.govresearchgate.net These compounds have shown activity in the micromolar range in enzymatic assays. nih.gov Furthermore, some bisquinolizidine alkaloids have demonstrated inhibitory activity against HIV-1 RT. nih.gov

The inhibitory activities of some quinolinonyl derivatives against HIV-1 RNase H are presented in the table below.

| Compound Class | Specific Derivative Example | Target Enzyme | IC50 (µM) |

| Quinolinonyl non-diketo acid | Compound 31 | HIV-1 RNase H | 1.51 |

| Quinolinonyl diketo butanoic acid | Compound 2 | HIV-1 RNase H | 5.1 |

| Quinolinonyl diketo butanoic acid | Compound 2 | HIV-1 Integrase | 0.028 |

These findings underscore the potential of the broader quinolizine and related heterocyclic scaffolds as a foundation for the development of novel antiviral agents targeting HIV. tandfonline.comnih.govmdpi.commdpi.comdovepress.com

Structure Activity Relationship Sar Studies and Scaffold Design Strategies for Quinolizine Diones

Impact of Substituent Variation on Biological Activity and Selectivity

Structure-Activity Relationship (SAR) studies are fundamental to understanding how specific chemical modifications to a core scaffold influence its biological effects. For quinolizine-based structures, the nature, position, and stereochemistry of substituents can dramatically alter both the potency and selectivity of the compound for its intended biological target.

Detailed research into hexahydro-2H-benzo[a]quinolizines, which share the core quinolizine skeleton, has provided significant insights into these relationships. A study focused on developing α2-adrenoceptor antagonists synthesized a series of 2-sulfonamido-1,3,4,6,7,11b-hexahydro-2H-benzo[a]quinolizines to systematically evaluate the impact of different substituents. nih.gov The findings from this research demonstrated that variations in the sulfonamide group (SO2NHR) led to substantial differences in antagonist activity and selectivity against the α1-adrenoceptor.

Key findings from these SAR studies include:

Potency: The introduction of specific substituents on the sulfonamide nitrogen was found to produce potent and selective α2-adrenoceptor antagonists. nih.gov

Selectivity: The choice of substituent was critical in determining the compound's preference for the α2-receptor over the α1-receptor, a key factor in minimizing potential side effects. nih.gov

These principles of substituent-driven activity and selectivity are directly applicable to the hexahydro-1H-quinolizine-1,3(2H)-dione scaffold, where modifications at available positions on the ring system could similarly modulate interactions with target enzymes or receptors.

| Compound Series | Core Scaffold | Point of Variation | Observed Impact on Biological Activity | Reference |

|---|---|---|---|---|

| 2-Sulfonamido-hexahydro-2H-benzo[a]quinolizines | Hexahydro-2H-benzo[a]quinolizine | Sulfonamide group at C-2 position | Variations in the R-group of the sulfonamide moiety significantly altered potency and selectivity as α2-adrenoceptor antagonists. | nih.gov |

Scaffold Hopping and Bioisosteric Replacement for Novel Lead Generation

When SAR-driven modifications of an existing scaffold fail to overcome issues like poor metabolic stability, toxicity, or insufficient potency, medicinal chemists often turn to scaffold hopping and bioisosteric replacement. nih.govniper.gov.in These strategies aim to generate novel chemical entities that retain the key pharmacophoric features of the original lead compound but possess a different core structure. nih.gov

Scaffold Hopping involves replacing the central molecular core (the scaffold) with a structurally distinct framework while preserving the original compound's biological activity. nih.govniper.gov.in This can lead to new intellectual property and improved drug-like properties. niper.gov.in For the quinolizine-dione core, a scaffold hopping strategy could involve replacing it with other bicyclic systems. For instance, replacing a quinoline (B57606) ring with a more electron-deficient pyridine (B92270) or pyrazole (B372694) has been shown to significantly lower metabolic clearance in other compound series. nih.gov This approach could be used to address potential metabolic liabilities associated with the quinolizine-dione framework. nih.gov

Bioisosteric Replacement is a more subtle strategy where an atom or a group of atoms is exchanged with an alternative that has broadly similar physicochemical or topological properties. cambridgemedchemconsulting.com The goal is to create a new molecule with similar or improved biological properties, potentially enhancing potency, altering selectivity, improving pharmacokinetics, or reducing toxicity. cambridgemedchemconsulting.com In the context of this compound, the two carbonyl groups are prime candidates for bioisosteric replacement.

Common bioisosteric replacements for a carbonyl group include:

Sulfones

Sulfoximines

Oxetanes

This strategy allows for fine-tuning of properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability. cambridgemedchemconsulting.com For example, replacing a hydrogen atom with fluorine can modulate the pKa of a nearby basic nitrogen or block sites of oxidative metabolism due to the strength of the C-F bond. nih.gov

| Strategy | Definition | Potential Application to Quinolizine-Dione Scaffold | Desired Outcome |

|---|---|---|---|

| Scaffold Hopping | Replacement of the core molecular framework with a structurally different one that maintains key pharmacophoric elements. nih.gov | Replacing the quinolizine-dione core with other bicyclic heterocycles (e.g., quinazolinone, isoindoledione). | Improved metabolic stability, novel intellectual property, enhanced target binding. niper.gov.innih.gov |

| Bioisosteric Replacement | Substitution of a molecular fragment with another group having similar physical and/or chemical properties. cambridgemedchemconsulting.com | Replacing one or both carbonyl groups with bioisosteres (e.g., sulfone, oxetane); substituting ring carbons or hydrogens. | Modulate potency, selectivity, solubility, and metabolic profile. drugdesign.org |

Rational Design Principles for Optimized Quinolizine-Dione Analogues

Rational drug design involves the deliberate, knowledge-based creation of new bioactive molecules. mdpi.com This process leverages information from SAR studies, an understanding of the three-dimensional structure of the biological target, and computational chemistry to design compounds with improved therapeutic profiles. mdpi.com The goal is to optimize activity, specificity, and bioavailability while minimizing adverse effects. mdpi.com

The principles of rational design for quinolizine-dione analogues would involve several key steps:

Target Identification and Validation: Clearly identifying the enzyme, receptor, or protein that the compounds will target.

Pharmacophore Modeling: Using data from active analogues to build a model of the essential steric and electronic features required for biological activity. This model guides the design of new molecules.

Structure-Based Design: If the 3D structure of the target is known, computational docking studies can be used to predict how newly designed quinolizine-dione analogues will bind. This allows for the design of modifications that enhance favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) and disrupt unfavorable ones.

Iterative Optimization: The design process is cyclical. New analogues are synthesized based on design hypotheses, then tested for biological activity. The resulting data feeds back into the SAR and refines the computational models, leading to the next generation of improved compounds. nih.gov

A practical example of this process can be seen in the optimization of quinoline derivatives as phosphodiesterase 10A (PDE10A) inhibitors. nih.gov Starting with a lead compound, researchers used rational design to replace a pyridine ring with an N-methyl pyridone ring. This single, rationally chosen modification drastically reduced inhibition of the metabolic enzyme CYP3A4, a critical step in developing a safer drug candidate. nih.gov Further optimization of substituents on this new scaffold led to a potent and selective inhibitor with good brain penetration. nih.gov This same iterative, data-driven approach can be applied to the quinolizine-dione scaffold to develop optimized analogues for a variety of therapeutic targets.

Future Research Directions and Translational Perspectives for Hexahydro 1h Quinolizine 1,3 2h Dione Research

Exploration of Novel and Efficient Synthetic Pathways for Stereoselective Access

A primary challenge in the study of quinolizidine-based compounds is the development of synthetic routes that provide precise control over stereochemistry, as the spatial arrangement of substituents is often crucial for biological activity. rsc.org The synthesis of functionalized indolizidine and quinolizidine (B1214090) subunits remains a significant undertaking in organic chemistry. chemistryviews.org

Future synthetic research for Hexahydro-1H-quinolizine-1,3(2H)-dione should focus on establishing efficient and stereoselective pathways. Drawing inspiration from methodologies developed for related heterocyclic systems, several strategies could be explored:

Organocatalytic Approaches: Organocatalytic reactions, such as the aza-conjugate addition, have been successfully used for the diastereoselective synthesis of piperidine (B6355638) rings, which are key precursors to quinolizidines. chemistryviews.org Adapting such methods could allow for the enantioselective construction of the core bicyclic structure.

Intramolecular Cyclization Strategies: The quinolizidine ring is often constructed via intramolecular cyclization. nih.gov Methods like the Pictet-Spengler, Bischler-Napieralski, and aza-Diels–Alder reactions, which have been employed for benzo[a]quinolizidine synthesis, could be adapted. nih.gov Additionally, intramolecular heteroatom Michael additions have proven effective in establishing key stereocenters with high diastereoselectivity. nih.gov

Domino and Cascade Reactions: One-pot cascade sequences can provide rapid access to complex molecular architectures from simple starting materials. researchgate.net Developing a domino reaction that forms the dione-substituted quinolizine ring in a single, stereocontrolled operation would be a highly efficient approach.

The successful development of these pathways will be critical for producing enantiomerically pure samples of this compound and its derivatives, enabling a thorough investigation of their structure-activity relationships.

Advanced Mechanistic Elucidation at the Molecular and Sub-Cellular Levels

Understanding how a compound interacts with biological systems at a molecular level is fundamental to its development as a therapeutic agent. For this compound, a multi-pronged approach will be necessary to elucidate its mechanism of action. Given that many quinolizidine alkaloids modulate specific molecular targets such as enzymes, receptors, and ion channels, it is plausible that this dione (B5365651) derivative possesses similar capabilities. acs.org

Key research avenues include:

Target Identification: Initial efforts should involve broad screening assays to identify potential molecular targets. Techniques such as affinity chromatography, chemical proteomics, and yeast two-hybrid screening can be employed to pull down binding partners from cell lysates.

Pathway Analysis: Once potential targets are identified, downstream pathway analysis can reveal the functional consequences of compound binding. This includes studying changes in protein expression, phosphorylation states, and metabolite levels. For instance, some quinolizidine derivatives are known to exhibit dopaminergic activities, suggesting that neurotransmitter pathways could be a relevant area of investigation. acs.org

Structural Biology: Determining the crystal structure of this compound in complex with its biological target(s) would provide invaluable atomic-level insights into its binding mode. This information is crucial for understanding the basis of its activity and for guiding the rational design of more potent and selective analogs.

Biosynthetic Pathway Interaction: The natural biosynthesis of quinolizidine alkaloids from L-lysine involves a series of enzymatic steps. researchgate.net Investigating whether this synthetic dione can interact with or inhibit any of the enzymes in this pathway could reveal novel biological activities and provide tools for studying alkaloid biosynthesis. rsc.org

Diversification of Biological Applications and Identification of Novel Pharmacological Targets

The broader class of quinolizidine alkaloids exhibits a remarkable range of pharmacological effects, including anticancer, antiviral, anti-inflammatory, antimicrobial, and anti-arrhythmic properties. acs.orgnih.gov This suggests that the this compound scaffold holds significant potential for diverse therapeutic applications. A systematic screening of the compound against a wide array of biological targets is warranted.

Future research should focus on:

Broad-Spectrum Bioactivity Screening: The compound should be tested in panels of assays for various diseases. This includes cancer cell line cytotoxicity screens, antimicrobial susceptibility testing against a panel of pathogenic bacteria and fungi, antiviral assays, and anti-inflammatory models.

Targeted Investigations: Based on the activities of known alkaloids, specific targets could be prioritized. For example, matrine (B1676216) and cytisine (B100878) have demonstrated anticancer and neurological effects, respectively. nih.govwikipedia.org Investigating the activity of the dione derivative against targets relevant to these diseases would be a logical starting point.

Novel Target Classes: The unique dione functionality may confer affinity for novel target classes not previously associated with quinolizidine alkaloids. Exploring its activity against targets like glycosidases or sigma receptors, for which other functionalized quinolizidines have shown inhibitory potential, could uncover new therapeutic opportunities. rsc.orgresearchgate.net

The following table summarizes the diverse biological activities of representative quinolizidine alkaloids, illustrating the potential therapeutic areas for derivatives like this compound.

| Alkaloid | Representative Biological Activities | Primary Source |

|---|---|---|

| Matrine | Anticancer, Antiviral, Anti-inflammatory, Antifibrotic nih.govnih.gov | Sophora flavescens nih.gov |

| Sparteine | Anti-arrhythmic, Labor-promoting wikipedia.org | Lupinus species acs.org |

| Cytisine | Nicotinic acetylcholine (B1216132) receptor agonist, Smoking cessation aid wikipedia.org | Laburnum anagyroides wikipedia.org |

| Lupanine | Antimicrobial, Sedative acs.org | Lupinus species acs.org |

| Anagyrine | Teratogenic, Toxic wikipedia.org | Laburnum anagyroides wikipedia.org |

Integration of Artificial Intelligence and Machine Learning in Quinolizine-Dione Scaffold-Based Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery pipeline, making it more efficient and cost-effective. nih.govyoutube.com For a novel scaffold like this compound, these computational tools can significantly accelerate its development from a chemical curiosity into a potential drug candidate.

Key applications of AI/ML in this context include:

Virtual Screening and Hit Identification: Large virtual libraries of quinolizine-dione derivatives can be screened in silico against structural models of known pharmacological targets. nih.gov This approach can rapidly identify promising hit compounds for further experimental validation, saving considerable time and resources compared to traditional high-throughput screening.

ADMET Property Prediction: ML models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel compounds. nih.gov By evaluating the drug-likeness of virtual derivatives early in the process, researchers can prioritize compounds with favorable pharmacokinetic and safety profiles. itmedicalteam.pl

De Novo Drug Design: Generative AI models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can be trained on known active molecules to design entirely new quinolizine-dione derivatives with optimized properties. harvard.edu These models can explore a vast chemical space to propose novel structures with high predicted activity and desirable ADMET characteristics.

Quantitative Structure-Activity Relationship (QSAR): Once initial experimental data are obtained, QSAR models can be built to correlate the structural features of different derivatives with their biological activity. nih.gov These models can then guide the synthesis of next-generation compounds with improved potency and selectivity.

The following table outlines how AI and ML can be integrated into the various stages of the drug discovery process for the quinolizine-dione scaffold.

| Drug Discovery Stage | AI/ML Application | Potential Impact |

|---|---|---|

| Target Identification | Analysis of 'omics' data, literature mining | Identification of novel and validated drug targets |

| Hit Identification | Virtual high-throughput screening, molecular docking nih.gov | Rapid and cost-effective identification of initial active compounds |

| Lead Optimization | QSAR modeling, de novo design, ADMET prediction harvard.edunih.gov | Rational design of potent, selective, and safe lead candidates |

| Preclinical Development | Predictive toxicology, biomarker discovery | Reduced failure rates in later stages, patient stratification |

Q & A

Q. What are the established synthetic routes for Hexahydro-1H-quinolizine-1,3(2H)-dione and its derivatives?

- Methodological Answer : Synthesis typically involves multi-step strategies such as:

- Epoxidation and Nucleophilic Opening : Starting from 3-sulfolene derivatives, epoxidation of intermediates (e.g., 2-ethyl/phenyl-tetrahydroisoindole-diones) followed by nucleophilic attack (e.g., sodium azide) to yield amino or triazole derivatives .

- Hantzsch Reaction : Condensation of aldehydes, anilines, and β-keto esters under acidic conditions to construct the quinoline core, with subsequent hydrogenation or cyclization steps for hexahydro derivatives .

- Palladium-Catalyzed Coupling : Used in advanced protocols for functionalizing the core structure, as seen in synthesis of related diones (e.g., xanthene-dione hybrids) .

Q. What spectroscopic and analytical methods are recommended for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to resolve stereochemistry and confirm hydrogenation of the quinolizine ring .

- High-Performance Liquid Chromatography (HPLC) : For purity assessment and stereochemical analysis, particularly in microbial-mediated reactions (e.g., Aspergillus niger bio-oxidation studies) .

- Mass Spectrometry (MS) : To verify molecular weight (e.g., 167.20 g/mol for C9H13NO2 derivatives) and fragmentation patterns .

Advanced Research Questions

Q. How can stereochemical outcomes be optimized during the synthesis of this compound derivatives?

- Methodological Answer :

- Chiral Catalysts : Use enantioselective catalysts (e.g., thiamine pyrophosphate-dependent enzymes) to control acyloin condensations or bio-hydrogenation .

- Microbial Stereoselection : Employ microorganisms (e.g., A. niger) for bio-oxidation or reduction, leveraging their inherent stereoselectivity to resolve racemic mixtures .

- Epoxide Ring-Opening Tactics : Adjust nucleophile reactivity (e.g., azides vs. amines) and reaction conditions (temperature, solvent) to favor desired stereoisomers .

Q. How should researchers address contradictory data on the biological activity of this compound analogs?

- Methodological Answer :

- Comparative Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., alkyl chains, fluorophenyl groups) and correlate changes with activity trends (e.g., antimicrobial vs. anticancer) .

- Target-Specific Assays : Use orthogonal assays (e.g., enzyme inhibition, cell viability) to differentiate off-target effects from true bioactivity .

- Meta-Analysis of Reaction Byproducts : Identify impurities (e.g., oxidation byproducts like ketones) that may skew bioactivity results .

Q. What strategies are effective for designing this compound-based probes to study neurological targets?

- Methodological Answer :

- Functionalization with Bioorthogonal Handles : Introduce alkynes or azides for click chemistry conjugation to fluorescent tags or affinity labels .

- Molecular Docking Simulations : Prioritize derivatives with predicted binding affinity to targets like dopamine receptors or amyloid-beta aggregates .

- In Vivo Permeability Optimization : Modify logP values via allyl or hydroxypropyl substitutions to enhance blood-brain barrier penetration .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Hazard Mitigation : Use fume hoods and PPE (gloves, goggles) due to acute toxicity risks (Category 4 for oral/dermal/inhalation exposure) .

- Waste Disposal : Neutralize reactive intermediates (e.g., epoxides) before disposal and adhere to EPA guidelines for organic waste .

- Storage Conditions : Store under inert gas (N2/Ar) at –20°C to prevent degradation or unintended polymerization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.